N,N-dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine
Description
N,N-dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a triazole ring and a thiadiazole ring
Properties
IUPAC Name |
N,N-dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6S/c1-12(2)7-10-6(11-14-7)3-13-5-8-4-9-13/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBMEGOZUSXCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NS1)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of N,N-dimethyl-3-methylaniline with 1-hydroxymethyl-1,2,4-triazole under reflux conditions. The reaction mixture is then rendered basic with sodium hydroxide and extracted with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or thiadiazole rings are substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N,N-dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The triazole and thiadiazole rings can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects. The exact molecular pathways are still under investigation, but it is believed that the compound disrupts essential biological processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
Triadimefon: A triazole fungicide with similar antifungal properties.
Cyproconazole: Another triazole-based compound used in agriculture.
Flusilazole: A triazole fungicide with a broad spectrum of activity.
Uniqueness
N,N-dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine is unique due to its combination of triazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications.
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